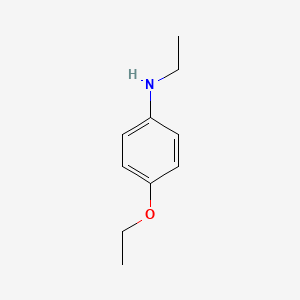

(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

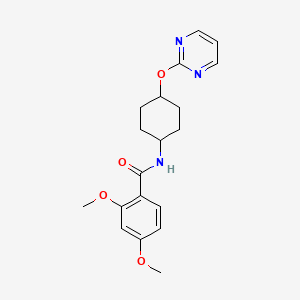

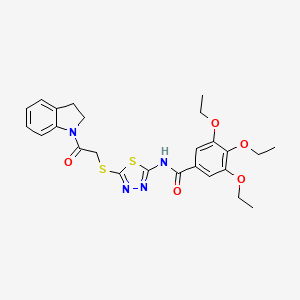

“(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C13H20ClN3O3 . It has a molecular weight of 301.77 .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring bound to a phenyl group, which is substituted with methoxy and nitro groups .Physical And Chemical Properties Analysis

This compound has a molecular weight of 301.77 . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the available resources.Scientific Research Applications

Antimicrobial Agents

The compound has been utilized in the synthesis of new series of 1,3,4-thiadiazole derivatives which exhibit potent antimicrobial properties . These derivatives have shown effectiveness against various microbial strains, including E. coli , B. mycoides , and C. albicans . The ability to combat a range of pathogens makes this application particularly valuable in the development of new antibiotics and antiseptic agents.

Pharmaceutical Drug Synthesis

Piperidine derivatives, including the compound , are significant in the pharmaceutical industry. They are present in over twenty classes of pharmaceuticals . The versatility of piperidine derivatives makes them essential for constructing a wide array of drugs, particularly those targeting the central nervous system, cardiovascular diseases, and pain management.

Biological Activity Modulation

The compound has been involved in the modulation of biological activities such as anthelmintic , antiarthropodal , antimicrobial , fungicidal , and antisarcoptic activities . This broad spectrum of biological activity modulation is crucial for the development of treatments for various conditions and diseases.

Chemical Synthesis of Heterocycles

It serves as a precursor in the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing compounds . The ability to create diverse heterocycles is fundamental in organic chemistry and drug design, given their prevalence in biologically active molecules.

Inflammasome Activation Research

Research has indicated that derivatives of the compound can influence the activation and assembly of the NLRP3 inflammasome . This is significant for understanding inflammatory processes and could lead to therapeutic interventions for diseases where inflammation plays a key role.

Piperidine Derivatives in Drug Design

The compound is part of a class of piperidine derivatives that are crucial for drug design due to their presence in alkaloids and numerous pharmaceuticals . The structural diversity and pharmacological relevance of piperidine derivatives underscore their importance in the ongoing search for new therapeutic agents.

Antimicrobial Activity Enhancement

The compound’s derivatives have been evaluated for their antimicrobial activity, with some showing superior performance compared to others . This highlights the potential for optimizing antimicrobial agents to create more effective treatments for infections.

Advanced Organic Synthesis Techniques

The compound is used in advanced organic synthesis techniques, including intra- and intermolecular reactions, to form various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These techniques are pivotal for the rapid and cost-effective production of compounds with potential pharmacological applications.

Mechanism of Action

Target of Action

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . Piperidine derivatives have been found to interact with a variety of targets, including receptors, enzymes, and ion channels. The specific target would depend on the other functional groups present in the compound.

Mode of Action

The mode of action would depend on the specific target of the compound. For example, if the target is a receptor, the compound might act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of a nitrophenyl group could potentially allow for interactions via pi stacking or hydrogen bonding, influencing the mode of action .

properties

IUPAC Name |

[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3.ClH/c1-19-13-8-11(2-3-12(13)16(17)18)15-6-4-10(9-14)5-7-15;/h2-3,8,10H,4-7,9,14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFKHABATMQCHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCC(CC2)CN)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)methanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[(5,6-Difluoro-1H-indol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2957053.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2957062.png)

![Methyl 4-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2957063.png)

![7-(2-methoxyethyl)-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2957074.png)